molecular formula C17H16N2O2 B1606683 [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-56-9

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B1606683
CAS No.: 36640-56-9
M. Wt: 280.32 g/mol
InChI Key: HRAFYYRYVAHBEW-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol: is an organic compound with the molecular formula C17H16N2O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-methoxyphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group, yielding the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring to form dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. These studies aim to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the modification of various functional groups, enabling the design of derivatives with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • [3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
  • [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
  • [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Comparison: Compared to its analogs, [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methoxy group can enhance the compound’s ability to participate in hydrogen bonding, affecting its interaction with biological targets.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAFYYRYVAHBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358253
Record name [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-56-9
Record name [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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